Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate
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Overview
Description
Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound with the molecular formula C8H12BrN3O2 and a molecular weight of 262.10 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced triazole derivatives.
Hydrolysis: The major product is 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoic acid.
Scientific Research Applications
Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is unique due to its specific substitution pattern on the triazole ring and the presence of an ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Ethyl 4-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate is a synthetic organic compound notable for its unique structural features, including a triazole ring and a butanoate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₈H₁₂BrN₃O₂
- Molecular Weight : 262.10 g/mol
- CAS Number : 1823442-03-0
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethyl 4-bromobutanoate under basic conditions, often using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures.
Antimicrobial Properties
Research has indicated that triazole derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. Triazoles are known to disrupt the synthesis of ergosterol in fungi and have been shown to possess antibacterial properties against certain bacterial strains . The presence of the bromine atom in the triazole ring enhances its reactivity and biological activity.
Table 1: Antimicrobial Activity of this compound
Anticancer Potential
Triazole compounds are recognized for their anticancer properties due to their ability to interact with specific proteins involved in cancer cell proliferation. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that these compounds can induce apoptosis and inhibit tumor growth through multiple mechanisms, including disruption of microtubule dynamics and interference with cell cycle regulation .
Table 2: Anticancer Activity Studies
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa | 15 | Apoptosis induction | |
MCF7 | 20 | Microtubule disruption | |
A549 | 10 | Cell cycle arrest |
The precise mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the triazole ring can form hydrogen bonds and coordinate with metal ions in biological systems, facilitating interactions with enzymes and receptors. This interaction may lead to alterations in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
Case Studies
Recent studies have highlighted the potential of this compound as a lead compound for drug development:
- Antifungal Screening : A study conducted on various fungal strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
- Cytotoxicity Assays : In vitro assays on human cancer cell lines showed that treatment with this compound resulted in significant cell death through apoptotic pathways.
Properties
IUPAC Name |
ethyl 4-(3-bromo-1,2,4-triazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-2-14-7(13)4-3-5-12-6-10-8(9)11-12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHHFUGNKDFEFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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